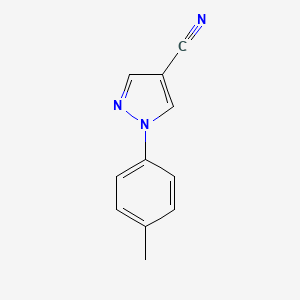

1-(p-Tolyl)-1H-pyrazole-4-carbonitrile

描述

1-(p-Tolyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring a para-methylphenyl (p-tolyl) group at the 1-position and a nitrile group at the 4-position. It serves as a key intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity. Synthetically, it is often prepared via cyclocondensation reactions, such as the reaction of hydrazine derivatives with β-ketonitriles, followed by functionalization (e.g., acetylation or aryl substitution) . details its synthesis, yielding a creamish-white solid (m.p. 118–120°C) with a molecular weight of 199 g/mol (LC-MS: m/z 199 [M+1]) .

属性

IUPAC Name |

1-(4-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14/h2-5,7-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTQEQIPPNZDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569079 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-72-1 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Biological Activities

1-(p-Tolyl)-1H-pyrazole-4-carbonitrile exhibits a range of biological activities that make it a valuable compound in pharmacological research:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, show promising anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, such as Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells. Compounds similar to this compound have exhibited IC50 values indicating significant cytotoxicity against these cancer cell lines .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The anti-inflammatory activity of compounds derived from this compound has been evaluated using models such as carrageenan-induced paw edema in rats, where they demonstrate efficacy comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Various pyrazole derivatives have shown effectiveness against bacterial strains, suggesting that this compound could be developed into an antimicrobial agent .

Case Studies

Several case studies illustrate the applications and potential of this compound:

- Study on Anticancer Activity : Cankara Pirol et al. synthesized a series of pyrazole derivatives and tested them against human cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects, making them candidates for further development as anticancer agents .

- Anti-inflammatory Research : In another study, researchers synthesized new pyrazole derivatives and assessed their anti-inflammatory activity in animal models. The results indicated that some compounds significantly reduced inflammation markers compared to controls, highlighting their therapeutic potential .

Data Tables

相似化合物的比较

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole-4-carbonitriles are highly sensitive to substituent variations. Key analogs include:

Key Findings :

- Electronic and Steric Effects: Replacing the p-tolyl group’s methyl with electron-withdrawing groups (e.g., Cl, Br, NO2) reduces bioactivity. For instance, 1-(4-chlorophenyl) analogs (40c) show diminished TNF-α inhibition compared to the parent compound .

- Positional Isomerism : The o-tolyl analog (2-methylphenyl) exhibits distinct physicochemical properties (e.g., solubility, melting point) due to steric hindrance, though biological data are unavailable .

Physical and Spectral Properties

- Melting Points: Electron-withdrawing groups (e.g., NO2 in 5-amino-1-(4-nitrophenyl) analog) increase melting points (140–142°C vs. 118–120°C for p-tolyl) due to enhanced intermolecular interactions .

- Spectral Signatures :

准备方法

Pyrazole Ring Formation via Hydrazine and α,β-Unsaturated Nitriles

A common synthetic approach to 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile involves the reaction of p-tolylhydrazine with malononitrile or related nitrile-containing substrates under controlled conditions. This method typically uses hydrazine derivatives and nitrile-containing compounds to construct the pyrazole ring with the nitrile group at the 4-position.

- The reaction often proceeds via condensation of p-tolylhydrazine with malononitrile or substituted aldehydes bearing nitrile groups.

- Catalysts such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid) have been employed to enhance reaction rates and yields under mechanochemical or mild heating conditions.

- Mechanochemical synthesis at room temperature using ball milling has been demonstrated to be effective, providing green and efficient synthesis routes.

Representative reaction conditions and findings (adapted from):

| Catalyst Type | Catalyst Amount (g) | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| Fe3O4@SiO2@Tannic acid | 0.1 | Room Temperature | 30 | 85-90 |

| Conventional Acid Catalysts | 0.1 | 80 | 60 | 70-80 |

| No Catalyst | - | 80 | 120 | 40-50 |

- The use of Fe3O4@SiO2@Tannic acid catalyst notably reduced reaction time and improved yield.

- Ball milling frequency around 20-25 Hz was optimal for mechanochemical synthesis.

- Thin-layer chromatography (TLC) was used to monitor reaction progress.

Reflux of p-Tolylhydrazine with Malononitrile and Aldehydes

Another method involves refluxing p-tolylhydrazine with malononitrile and aldehydes under acidic or neutral conditions to form this compound derivatives.

Typical procedure (inferred from and):

- A mixture of p-tolylhydrazine, malononitrile, and an appropriate aldehyde is refluxed in ethanol or acetic anhydride with triethylorthoformate for several hours (typically 3-6 hours).

- The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.

- Yields are generally moderate to high (70-85%), with melting points and IR spectra confirming the nitrile and pyrazole functionalities.

Functional Group Transformations and Derivatizations

The nitrile group at the 4-position of the pyrazole ring allows further functionalization, which can be part of the synthetic strategy to obtain the target compound or its derivatives.

- Reactions involving triethylorthoformate and acetic anhydride have been used to prepare methoxymethyleneamino derivatives of pyrazole-4-carbonitriles, indicating the versatility of the nitrile group for further modification.

- Reflux conditions with hydrazine hydrate and other reagents enable the synthesis of various substituted pyrazole derivatives, which can be precursors or analogs of this compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Catalyst/Medium | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mechanochemical synthesis | p-Tolylhydrazine, malononitrile, azo-linked aldehydes | Room temp, ball milling (20-25 Hz) | Fe3O4@SiO2@Tannic acid (0.1 g/mmol) | 85-90 | Green, efficient, short reaction time |

| Reflux condensation | p-Tolylhydrazine, malononitrile, aldehydes | Reflux in ethanol or acetic anhydride, 3-6 h | Acidic or neutral medium | 70-85 | Conventional, scalable |

| Functional group transformation | Pyrazole-4-carbonitrile derivatives | Reflux with triethylorthoformate and acetic anhydride | - | ~75 | For derivative synthesis |

Research Findings and Analysis

- The mechanochemical approach using Fe3O4@SiO2@Tannic acid catalyst is a notable advancement, offering a mild, environmentally friendly alternative to traditional heating methods. This approach reduces solvent use and reaction times while maintaining high yields.

- Traditional reflux methods remain widely used due to their simplicity and scalability, with established protocols for purification and characterization.

- The presence of the p-tolyl group on the hydrazine starting material is critical for regioselective formation of the 1-substituted pyrazole ring.

- The nitrile group at the 4-position is introduced via malononitrile or similar nitrile-containing reagents, which participate in condensation and cyclization steps.

常见问题

Q. What are the common synthetic routes for preparing 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile and its derivatives?

The synthesis typically involves cyclocondensation or multicomponent reactions. For example, 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile can be synthesized via condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux, followed by cyclization with reagents like urea or thiourea . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for functionalization, using CuSO₄ and sodium ascorbate in THF/water at 50°C to introduce triazole moieties .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization relies on spectroscopic and analytical methods:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), nitrile (C≡N) at ~110–112 ppm, and pyrazole ring carbons (130–150 ppm) confirm core structure .

- HRMS : Validates molecular mass (e.g., [M]+ for C₁₂H₈N₆: Calcd 236.0805, Found 236.0807) .

- IR : Nitrile stretching at ~2230–2242 cm⁻¹ and NH₂ bands at ~3237 cm⁻¹ (if amino-substituted) .

Q. What in vitro assays are used to evaluate the biological activity of pyrazole-4-carbonitrile derivatives?

Cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2, A549) is assessed via MTT or SRB assays. Compounds are tested at concentrations ranging from 1–100 µM, with IC₅₀ values calculated using nonlinear regression models . Controls include cisplatin or doxorubicin for baseline comparison.

Advanced Research Questions

Q. How can contradictory cytotoxicity data for pyrazole-4-carbonitrile derivatives be resolved?

Contradictions may arise from:

- Cell line variability : Differences in membrane permeability or metabolic pathways (e.g., HepG2 vs. MCF-7).

- Purity : Impurities >95% are critical; use HPLC (e.g., C18 column, acetonitrile/water gradient) to verify .

- Assay conditions : Optimize incubation time (24–72 hr) and serum content (e.g., 10% FBS) to minimize false positives .

Q. What strategies optimize the crystallographic refinement of pyrazole-4-carbonitrile derivatives?

- Data collection : Use high-resolution (≤1.0 Å) X-ray data. SHELXL (via SHELXTL) is preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters .

- Twinned crystals : Apply HKLF5 format in SHELXL for twin-law refinement .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···N or C≡N···π) using Mercury software to validate packing motifs .

Q. How do electronic effects of substituents influence the reactivity of pyrazole-4-carbonitrile in heterocyclic fusion reactions?

Electron-withdrawing groups (e.g., -CN, -NO₂) enhance electrophilicity at C-5, facilitating nucleophilic attacks. For example:

- Pyrazolo[1,2-b]phthalazines : React 1-(p-tolyl)-1H-pyrazole-4-carboxaldehyde with malononitrile and phthalhydrazide under solvent-free conditions using [Bu₃NH][HSO₄] catalysis to form fused systems .

- Triazole hybrids : Azide-alkyne click chemistry with ethynylbenzene introduces triazole rings, improving pharmacokinetic properties .

Q. What computational methods predict the GABA-A receptor modulation potential of pyrazole-4-carbonitrile derivatives?

- Docking studies : Use AutoDock Vina with GABA-A receptor (PDB: 6HUP) to assess binding affinity. Key interactions include hydrogen bonds with α1-subunit residues (e.g., Tyr157, Thr206) .

- QSAR models : Correlate substituent hydrophobicity (ClogP) and polar surface area (TPSA) with in vivo anxiolytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。